
Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate
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Overview
Description
Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the 1,3,5-triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The morpholino group and the ethyl ester functionality add to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the reaction of cyanuric chloride with morpholine and ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloromethane, with a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and purity of the product. These methods also reduce reaction times and improve safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. In anticancer research, the compound may interfere with DNA synthesis and repair mechanisms, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity in treating lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-2-18-8(16)7-12-9(11)14-10(13-7)15-3-5-17-6-4-15/h2-6H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJZPBNLOWVDAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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